1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine

Catalog No.
S602958
CAS No.
5681-36-7
M.F
C37H74NO8P
M. Wt
692 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolami...

CAS Number

5681-36-7

Product Name

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine

IUPAC Name

2-azaniumylethyl 2,3-di(hexadecanoyloxy)propyl phosphate

Molecular Formula

C37H74NO8P

Molecular Weight

692 g/mol

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)

InChI Key

SLKDGVPOSSLUAI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

Synonyms

1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine, 1,2-dipalmitoyl-3-phosphatidylethanolamine, 1,2-dipalmitoyl-3-phosphatidylethanolamine, (+-)-isomer, 1,2-dipalmitoyl-3-phosphatidylethanolamine, (R)-isomer, 1,2-dipalmitoyl-3-phosphatidylethanolamine, ion(1-), 1,2-dipalmitoyl-rac-glycerophosphoethanolamine, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DHPE, dipalmitoyl cephalin, dipalmitoyl phosphatidylethanolamine, phosphatidylethanolamine dipalmitoate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine is a phospholipid compound characterized by its dual hexadecanoyl (C16) fatty acid chains attached to a glycerol backbone. Its molecular formula is C37H74NO8P, and it has a molecular weight of approximately 693.0 g/mol. This compound is classified as a zwitterionic phospholipid, meaning it possesses both positive and negative charges, which contributes to its amphiphilic nature—having both hydrophilic and hydrophobic properties. This unique structure allows it to play critical roles in biological membranes and cellular processes.

In model cell membrane research, DPPE mimics the structural properties of natural phospholipids, allowing scientists to study membrane-associated processes such as protein-lipid interactions, membrane fusion, and drug-membrane interactions [, ].

Membrane Mimetic Studies

DPPE is widely used as a model membrane system due to its structural similarity to the natural phospholipids found in cell membranes. Researchers employ DPPE to study various membrane-related processes, including:

  • Membrane protein interactions: DPPE vesicles provide a platform to study how membrane proteins interact with their surrounding lipid environment.
  • Membrane fusion: DPPE can be used to investigate the mechanisms of membrane fusion, a crucial process in cellular events like exocytosis and viral entry.
  • Drug-membrane interactions: DPPE membranes are employed to study how drugs interact with cell membranes, aiding in the development and evaluation of new therapeutic agents.

Drug Delivery Systems

DPPE's ability to self-assemble into various structures, such as liposomes and micelles, makes it a valuable tool in drug delivery research. These structures can encapsulate drugs and deliver them to specific targets within the body.

  • Liposomes: DPPE can be used to formulate liposomes, which are microscopic spheres with an aqueous core surrounded by a phospholipid bilayer. Liposomes can encapsulate various therapeutic agents and offer advantages like sustained drug release and targeted delivery.
  • Micelles: DPPE can also form micelles, which are smaller structures with a hydrophobic core surrounded by hydrophilic heads. Micelles can be used to deliver hydrophobic drugs and improve their solubility and bioavailability.

Other Research Applications

DPPE finds application in various other areas of scientific research, including:

  • Nanoparticle research: DPPE can be used to coat nanoparticles, improving their stability and biocompatibility for various applications, such as drug delivery and imaging.
  • Cell biology studies: DPPE can be used to study various cellular processes, such as membrane fluidity and endocytosis.

The chemical reactivity of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine primarily involves hydrolysis, where the ester bonds can be cleaved by water in the presence of enzymes such as phospholipases. This reaction can yield free fatty acids and phosphoethanolamine. Additionally, this compound can participate in transesterification reactions, where it can exchange its fatty acid chains with other alcohols or fatty acids under acidic or basic conditions.

As a phospholipid, 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine is involved in various biological activities, including:

  • Membrane Formation: It contributes to the structural integrity of cellular membranes.
  • Signal Transduction: The compound can act as a substrate for signaling molecules, influencing various cellular pathways.
  • Antimicrobial Properties: Research indicates potential antibacterial activity against certain pathogens, suggesting its role in immune responses .

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine can be synthesized through several methods:

  • Chemical Synthesis: This involves the esterification of hexadecanoyl chloride with rac-glycerol-3-phosphoethanolamine in the presence of a base or acid catalyst.
  • Biological Synthesis: Certain microorganisms can produce this phospholipid naturally through metabolic pathways involving fatty acid synthesis and glycerophospholipid metabolism.

The purity of synthesized compounds is generally assessed using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine finds applications in various fields:

  • Pharmaceuticals: Used as a component in drug delivery systems and formulations due to its biocompatibility and ability to form liposomes.
  • Cosmetics: Incorporated into skincare products for its emulsifying properties.
  • Research: Utilized in studies related to membrane biology and cellular signaling pathways.

Studies have shown that 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine interacts with proteins and other lipids within cellular membranes. Its interactions can influence membrane fluidity and permeability, affecting how cells respond to external stimuli. Additionally, it has been observed to modulate the activity of membrane-bound enzymes and receptors, highlighting its importance in cellular signaling mechanisms.

Several compounds share structural similarities with 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolaminePhospholipidContains palmitic acid (C16) chains; commonly used in liposome studies.
1,2-Dioleoyl-rac-glycero-3-phosphoethanolaminePhospholipidFeatures oleic acid (C18) chains; known for higher fluidity at physiological temperatures.
1,2-Distearoyl-rac-glycero-3-phosphoethanolaminePhospholipidContains stearic acid (C18); more saturated structure leading to less fluidity.

The uniqueness of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine lies in its specific fatty acid composition and the resultant physical properties that affect its biological function and application potential.

The discovery and characterization of phospholipids date back to the early 19th century when Vauquelin first noted phosphorus-containing lipids in brain tissue in 1812. The journey toward understanding phosphatidylethanolamines specifically began much later. Cephalin, which was later found to contain phosphatidylethanolamine (PE), was first separated from lecithin (now known as phosphatidylcholine or PC) by Thudichum in 1884 based on their differential solubility in alcohol. While lecithin contained choline, cephalin contained an alternative nitrogenous base called colamine, which is now known as ethanolamine.

PE was first purified from cattle brain by Renall in 1913, who discovered that PE typically contained two different acyl chains. The complete chemical synthesis of distearoyl-PE was achieved in 1924 by Levene and Rolf, and by Grun and Limpacher. The historical development of DPPE specifically as a model phospholipid gained momentum with the advancement of lipid extraction and purification methods, particularly the "Folch method" developed by Folch in the 1940s, which is still widely used today.

An interesting historical controversy arose concerning the origin of PE. Since no free ethanolamine could be detected in tissues, a prominent hypothesis suggested that the ethanolamine moiety in PE might be an artifact generated by decarboxylation of the serine group of phosphatidylserine (PS) during isolation procedures. This controversy was eventually resolved when it was confirmed that, although some PE is indeed generated from PS decarboxylation in vivo, PE is a naturally occurring phospholipid with distinctive fatty acid compositions compared to PS.

Significance in Phospholipid Classification Systems

DPPE holds a significant position in phospholipid classification systems. Chemically, it belongs to the class of organic compounds known as phosphatidylethanolamines, which are glycerophosphoethanolamines with fatty acid groups occupying both the sn-1 and sn-2 positions of the glycerol backbone. The systematic name for this compound is 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, reflecting its structure with two hexadecanoyl (palmitoyl) chains.

DPPE is classified by several synonyms and identifiers in various databases:

Identifier/SystemValue
PubChem CID445468
Molecular FormulaC37H74NO8P
Molecular Weight691.97 g/mol
Common Synonyms1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, Dipalmitoyl phosphatidylethanolamine, PE(16:0/16:0)
IUPAC Name(2R)-3-{[(S)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,2-diyl dihexadecanoate
CAS Number923-61-5

In lipid classification systems, such as the LIPID MAPS system, DPPE is categorized as LMGP02010037, belonging to the glycerophospholipid category and phosphatidylethanolamine main class. This standardized classification enables researchers to precisely identify and reference this lipid in scientific literature and databases.

Unlike phosphatidylcholine (PC) which contains a quaternary ammonium group, the ethanolamine head group of DPPE contains a primary amine, giving PE special properties in membrane systems. At physiological pH, PE exists as a zwitterion with the phosphate group negatively charged and the amine group positively charged, contributing to its unique behavior in membranes.

Research Evolution and Contemporary Applications

Research on DPPE has evolved significantly over decades, from basic structural characterization to sophisticated applications in various fields. Early research focused primarily on establishing the chemical structure and physical properties of DPPE. With the advancement of analytical techniques such as X-ray diffraction, NMR, and differential scanning calorimetry (DSC), researchers gained deeper insights into DPPE's behavior in membranes.

Modern applications of DPPE span various areas:

  • Biomembrane Modeling: DPPE is extensively used in creating model membrane systems to study lipid-lipid and lipid-protein interactions. Its tendency to form non-lamellar structures under certain conditions makes it valuable for studying membrane curvature and fusion processes.

  • Drug Delivery Systems: PEG-DPPE micelles have been developed for drug encapsulation and delivery. These micelles can interact with cell membranes in specific ways, especially with lipid raft domains, facilitating drug entry into cells.

  • Membrane Phase Behavior Studies: DPPE plays a crucial role in understanding phase separations in membranes. When mixed with other lipids like DOPC (dioleoylphosphatidylcholine) and cholesterol, it contributes to the formation of distinct domains that mimic the heterogeneity observed in biological membranes.

  • Antimicrobial Research: DPPE is used in bacteria-membrane mimetic systems to study the effects of antimicrobial agents like sulfadiazine on membrane structure and function.

The evolution of DPPE research has been marked by increasing complexity and interdisciplinary approaches, combining biophysics, biochemistry, pharmacology, and nanotechnology to address fundamental questions about membrane biology and to develop novel applications in medicine and biotechnology.

XLogP3

12.5

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

Other CAS

5681-36-7

Wikipedia

Dipalmitoylphosphatidylethanolamine

Dates

Modify: 2023-08-15

Explore Compound Types